

# Application Notes and Protocols for In Vivo Use of ML404

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## Compound of Interest

Compound Name: ML404

Cat. No.: B13433146

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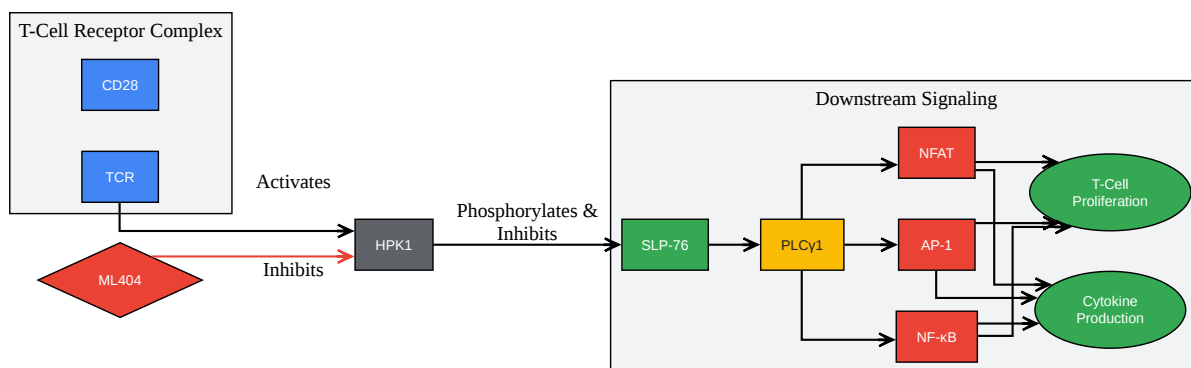
This document provides a comprehensive guide for the in vivo application of **ML404**, a potent and selective inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). These notes are intended to facilitate the effective design and execution of pre-clinical studies investigating the therapeutic potential of **ML404**.

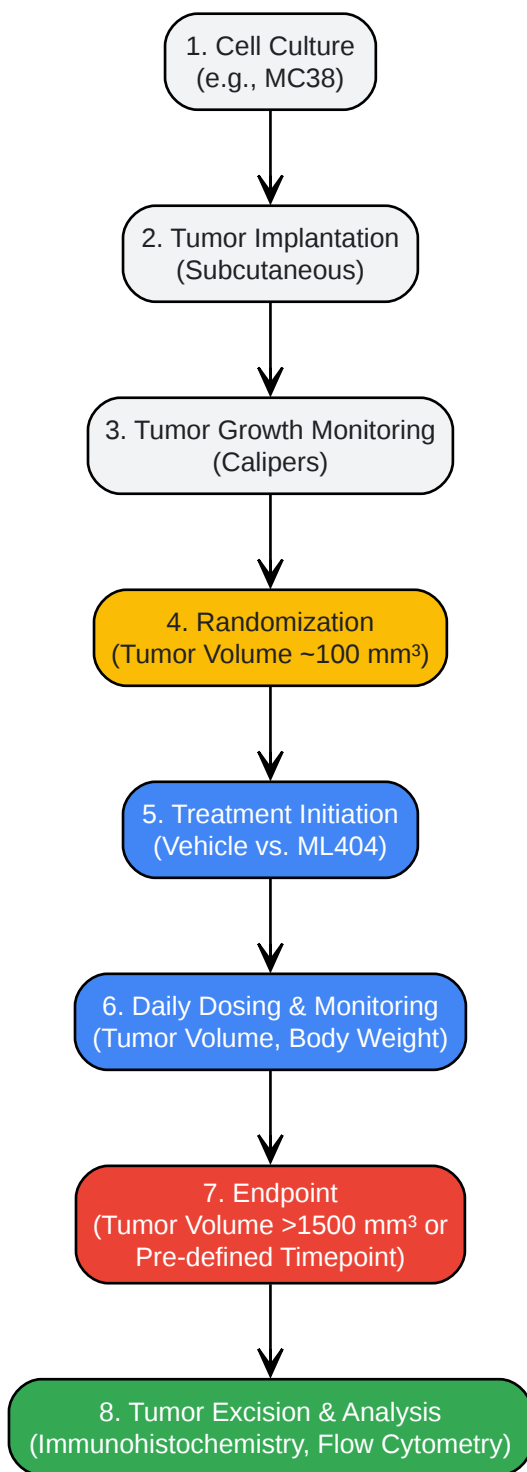
## Introduction to ML404

**ML404** is a small molecule inhibitor targeting HPK1, a key negative regulator of T-cell activation. By inhibiting HPK1, **ML404** enhances T-cell proliferation, cytokine production, and effector functions, making it a promising candidate for cancer immunotherapy. This document outlines the essential protocols for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of **ML404** in various cancer models.

## Signaling Pathway

HPK1 is a central node in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 becomes activated and subsequently phosphorylates SLP-76, leading to its ubiquitination and degradation. This action dampens the downstream signaling cascade that is critical for T-cell activation. **ML404** blocks the kinase activity of HPK1, thereby preventing the negative regulation of SLP-76 and augmenting the T-cell response.





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